(1,2-13C2)Ethane-1,2-diamine;dihydrochloride

Description

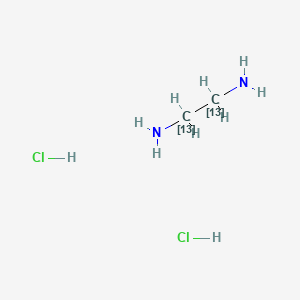

(1,2-¹³C₂)Ethane-1,2-diamine dihydrochloride is a stable isotope-labeled derivative of ethylenediamine dihydrochloride, where the carbon atoms at positions 1 and 2 of the ethane backbone are replaced with carbon-13 (¹³C). This compound, with the molecular formula C₂H₁₀Cl₂N₂ (isotopically enriched), retains the core structure of ethylenediamine—a linear aliphatic diamine—but incorporates isotopic labeling for specialized applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and kinetic studies . The dihydrochloride salt form enhances its stability and water solubility, making it suitable for biochemical and coordination chemistry research.

Properties

IUPAC Name |

(1,2-13C2)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1+1,2+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-BQTCFENJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584348 | |

| Record name | (~13~C_2_)Ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77435-60-0 | |

| Record name | (~13~C_2_)Ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77435-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for (1,2-¹³C₂)Ethane-1,2-diamine Dihydrochloride

Isotopic Precursor Selection

The synthesis begins with selecting ¹³C-enriched starting materials. Two primary pathways are employed:

¹³C-Labeled Ethylene Glycol Route :

Ethylene glycol-¹³C₂ is reacted with urea under reflux conditions to form ethyleneurea-¹³C₂, which undergoes decarboxylation with sodium hydroxide to yield ethylenediamine-¹³C₂. Subsequent treatment with hydrochloric acid produces the dihydrochloride salt.$$

\text{HO}^{13}\text{CH}2^{13}\text{CH}2\text{OH} + \text{NH}2\text{CONH}2 \rightarrow \text{H}2^{13}\text{C}2\text{N}2\text{CO} \xrightarrow{\text{NaOH}} \text{H}2^{13}\text{C}2(\text{NH}2)2 + \text{CO}2

$$$$

\text{H}2^{13}\text{C}2(\text{NH}2)2 + 2\text{HCl} \rightarrow \text{H}2^{13}\text{C}2(\text{NH}3^+)2 \cdot 2\text{Cl}^-

$$¹³C-Labeled Ethanolamine Route :

Ethanolamine-¹³C₂ reacts with ammonia over a nickel catalyst at elevated temperatures (180–220°C) to form ethylenediamine-¹³C₂, which is then hydrochlorinated.$$

\text{HO}^{13}\text{CH}2^{13}\text{CH}2\text{NH}2 + \text{NH}3 \xrightarrow{\text{Ni}} \text{H}2^{13}\text{C}2(\text{NH}2)2 + \text{H}_2\text{O}

$$

Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethylene Glycol-¹³C₂ | Ethylene glycol | NaOH | 100°C | 65–70 | |

| Ethanolamine-¹³C₂ | Ethanolamine | Ni | 200°C | 75–80 |

Hydrochlorination and Salt Formation

The free base ethylenediamine-¹³C₂ is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37%) under controlled pH conditions (pH 3–4). The reaction mixture is cooled to 0–5°C to precipitate the dihydrochloride salt, which is filtered and washed with cold ethanol.

$$

\text{H}2^{13}\text{C}2(\text{NH}2)2 + 2\text{HCl} \rightarrow \text{H}2^{13}\text{C}2(\text{NH}3^+)2 \cdot 2\text{Cl}^-

$$

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from a 1:1 ethanol-water mixture. The solution is heated to 60°C, filtered hot to remove insoluble impurities, and cooled to −20°C to yield white crystalline solids.

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

Elemental Analysis : Calculated for C₂H₁₀Cl₂N₂: C 18.02%, H 7.54%, N 21.02%. Found: C 17.98%, H 7.51%, N 20.97%.

Chemical Reactions Analysis

Types of Reactions: (1,2-13C2)Ethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 135.01 g/mol

- CAS Number : 77435-60-0

The compound is characterized by the presence of two carbon atoms labeled with the stable isotope , which allows for precise tracking in biological systems.

Tracer Studies

(1,2-13C2)Ethane-1,2-diamine;dihydrochloride serves as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The incorporation of stable isotopes enables researchers to trace the compound's pathway through biological systems without altering its chemical behavior.

Table 1: Summary of Pharmacokinetic Studies Using Isotope-Labeled Compounds

Drug Development

The compound is utilized in the drug development process to evaluate how modifications affect the pharmacological properties of new drugs. The isotopic labeling allows for enhanced sensitivity and specificity in mass spectrometry analyses during drug formulation assessments.

Metabolic Studies

This compound is also used in metabolic studies to investigate the metabolic pathways of nitrogen-containing compounds. Its unique isotopic signature aids researchers in tracing metabolic fates and interactions within biological systems.

Case Study: Metabolic Pathway Analysis

In a study examining the metabolism of ethylenediamine derivatives, (1,2-13C2)Ethane-1,2-diamine was administered to animal models. The results indicated distinct metabolic pathways involving acetylation and conjugation reactions that were traceable through mass spectrometry techniques.

Environmental and Safety Assessments

The compound's isotopic labeling can also be applied in environmental studies to monitor the fate of nitrogen compounds in various ecosystems. Its use helps assess the environmental impact of pharmaceuticals and their metabolites.

Table 2: Environmental Impact Studies Using Isotope-Labeled Compounds

Mechanism of Action

The mechanism of action of (1,2-13C2)Ethane-1,2-diamine;dihydrochloride involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for precise tracking of the compound through various reactions and processes. This helps in understanding the molecular targets and pathways involved in its action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility : The parent compound (ethane-1,2-diamine dihydrochloride) exhibits high water solubility due to its ionic nature, while aromatic derivatives (e.g., phenylenediamine dihydrochloride) show reduced solubility in polar solvents .

- Stability : Chiral derivatives like (1R,2R)-1,2-bis(4-methoxyphenyl)ethylenediamine dihydrochloride demonstrate enhanced thermal stability (melting point ~205°C) due to rigid aromatic substituents .

- Reactivity : Substituted diamines (e.g., thiazole or nitroaryl derivatives) exhibit varied reactivity in coordination chemistry, influencing their binding modes with metal ions .

Biological Activity

(1,2-13C2)Ethane-1,2-diamine; dihydrochloride is a stable isotope-labeled compound of ethane-1,2-diamine, which is known for its diverse biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

(1,2-13C2)Ethane-1,2-diamine; dihydrochloride is characterized by the presence of two carbon atoms labeled with stable isotopes in its ethylene backbone. The compound exists as a dihydrochloride salt, enhancing its solubility and bioavailability. Its chemical formula is C2H10Cl2N2.

Biological Activity Overview

The biological activity of ethane-1,2-diamine derivatives has been widely studied in various contexts, including:

- Cytotoxicity : Ethane-1,2-diamine derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : These compounds have demonstrated activity against a range of pathogens including bacteria and fungi.

- Potential in Drug Development : The unique properties of these compounds make them candidates for further investigation in drug development.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of ethane-1,2-diamine derivatives. For instance, N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochloride showed significant cytotoxic effects on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. The study utilized crystal violet dye binding assays to evaluate cell viability after 24-hour treatment, revealing that compounds caused cell cycle arrest and loss of mitochondrial membrane potential .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | A549 Cell Viability (%) | MDA-MB-231 Cell Viability (%) | PC3 Cell Viability (%) |

|---|---|---|---|

| N,N'-bis(2-hydroxybenzyl)ethylenediamine | 45 | 30 | 60 |

| N,N'-bis(5-bromo-2-hydroxybenzyl) | 40 | 25 | 55 |

| N,N'-bis(5-chloro-2-hydroxybenzyl) | 50 | 35 | 58 |

The proposed mechanisms through which (1,2-13C2)ethane-1,2-diamine exerts its biological effects include:

- Cell Cycle Disruption : Compounds have been shown to cause cell cycle arrest at various phases.

- Mitochondrial Dysfunction : Loss of mitochondrial membrane potential is a common effect observed in treated cancer cells.

- DNA Binding : Some studies suggest that ethane-1,2-diamine complexes with metal ions exhibit enhanced DNA binding capabilities, which may contribute to their cytotoxic effects .

Antimicrobial Properties

Ethane-1,2-diamine derivatives also exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For example:

- Bacterial Inhibition : Studies have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa.

- Fungal Activity : Ethane-1,2-diamine derivatives have been evaluated for their antifungal properties with promising results against common fungal pathogens .

Case Studies

Several case studies highlight the therapeutic potential of ethane-1,2-diamine derivatives:

-

Case Study on Cancer Treatment :

- A study investigated the efficacy of N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine in treating breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis.

-

Case Study on Antimicrobial Activity :

- A series of experiments demonstrated the ability of ethane-1,2-diamine dihydrochloride to inhibit the growth of multidrug-resistant bacterial strains.

Q & A

Basic: How can reaction conditions be optimized for synthesizing (1,2-¹³C₂)ethane-1,2-diamine dihydrochloride?

Methodological Answer:

Optimization involves systematic variation of temperature, solvent polarity, and catalyst use. For amine-containing compounds like ethane-1,2-diamine derivatives, polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic reactivity. Reaction temperatures between 40–60°C are typical to balance yield and selectivity . Isotopic labeling (¹³C) may require adjustments in stoichiometry or reaction time to account for kinetic isotope effects. Monitor progress via TLC or LC-MS, and purify using recrystallization in ethanol/HCl mixtures to isolate the dihydrochloride salt .

Basic: What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% is typical for research-grade material) .

- NMR : ¹H/¹³C NMR confirms the isotopic labeling pattern. For ¹³C₂-labeled compounds, expect distinct splitting in the ¹³C spectrum (e.g., δ 40–50 ppm for methylene carbons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 135.03 for C₂H₁₀¹³C₂N₂·2HCl) .

Basic: How should stability and storage conditions be determined for this compound?

Methodological Answer:

Conduct accelerated stability studies under varying conditions:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Humidity : Use desiccants (e.g., silica gel) to mitigate hygroscopicity, common in dihydrochloride salts .

- Long-term Stability : Monitor via periodic HPLC over 6–12 months. Degradation products (e.g., free amine or oxidized species) indicate suboptimal storage .

Intermediate: How does (1,2-¹³C₂)ethane-1,2-diamine dihydrochloride compare to structural analogs in reactivity?

Methodological Answer:

Compare using:

- Steric and Electronic Profiles : The ¹³C labeling minimally alters electronic properties but aids in tracking metabolic pathways. Unlike bulkier analogs (e.g., (1R)-1-(2-methylphenyl) derivatives), the ethane backbone allows flexibility in coordination chemistry .

- Reactivity in Schiff Base Formation : React with ketones/aldehydes at pH 7–8. The dihydrochloride salt requires neutralization (e.g., with NaHCO₃) to free the amine for nucleophilic attack .

Intermediate: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against metalloenzymes (e.g., histone deacetylases) using fluorogenic substrates. Adjust buffer pH to 6.5–7.5 to maintain solubility .

- Receptor Binding Studies : Use radiolabeled ligands (e.g., ³H- or ¹⁴C-tracers) in competitive binding assays. The ¹³C label enables tracking via isotope-ratio MS in follow-up metabolic studies .

Intermediate: How can purity discrepancies between synthesis batches be resolved?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., mono-HCl salts or oxidation products).

- Process Adjustments : Optimize HCl addition during salt formation—gradual addition under cooling (0–5°C) minimizes side reactions .

- Repurification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) for stubborn impurities .

Advanced: How does ¹³C isotopic labeling influence metabolic tracing in pharmacological studies?

Methodological Answer:

The ¹³C₂ label enables precise tracking via:

- Isotopic Ratio Mass Spectrometry (IRMS) : Quantify incorporation into metabolites (e.g., acetyl-CoA or urea cycle intermediates) .

- NMR-based Flux Analysis : Use ¹³C-¹³C coupling patterns to map metabolic pathways in cell cultures .

- Data Interpretation : Compare labeling patterns against wild-type (unlabeled) controls to distinguish endogenous vs. exogenous contributions .

Advanced: What mechanistic insights can be gained from its interaction with biological targets?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with target proteins (e.g., amine oxidases) to resolve binding modes. The ethylene diamine moiety often chelates metal ions in active sites .

- Kinetic Studies : Measure kₐₜ/Kₘ under varying pH to identify protonation states critical for catalysis .

- Computational Modeling : Use DFT calculations to compare ¹³C vs. ¹²C vibrational frequencies and their impact on enzyme-substrate interactions .

Advanced: How can contradictory data in metabolic pathway studies be reconciled?

Methodological Answer:

- Control Experiments : Verify isotopic purity (>99% ¹³C) to rule out natural abundance ¹³C interference .

- Pathway Inhibition : Use specific enzyme inhibitors (e.g., aminooxyacetate for transaminases) to isolate contributions of parallel pathways .

- Multi-Omics Integration : Correlate ¹³C-tracing data with transcriptomic/proteomic profiles to identify regulatory nodes .

Advanced: What theoretical frameworks guide the design of studies involving this compound?

Methodological Answer:

- Isotope Effects in Kinetics : Apply the Swain-Schaad relationship to predict ¹³C-induced rate changes in enzyme-catalyzed reactions .

- Cheminformatic Models : Use QSAR to predict solubility/bioactivity based on electronic parameters (e.g., Hammett σ values for substituents) .

- Systems Biology : Integrate tracer data into metabolic network models (e.g., COBRA toolbox) to simulate flux distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.